molecular formula C11H9NO2 B1603314 8-Methylquinoline-3-carboxylic acid CAS No. 71082-55-8

8-Methylquinoline-3-carboxylic acid

Cat. No.: B1603314
CAS No.: 71082-55-8
M. Wt: 187.19 g/mol
InChI Key: IKQVXJGBIGBKNW-UHFFFAOYSA-N
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Description

8-Methylquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of a carboxylic acid group at the 3-position and a methyl group at the 8-position makes this compound particularly interesting for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

8-Methylquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate the MAPK/ERK pathway, leading to increased cell proliferation . Conversely, in other contexts, it may inhibit the PI3K/AKT pathway, resulting in reduced cell survival and increased apoptosis . These dual effects highlight the compound’s versatility and potential for targeted therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can result in the accumulation of DNA breaks, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cells can vary depending on the duration of exposure. Short-term exposure may lead to transient changes in cell signaling and metabolism, while long-term exposure can result in more permanent alterations, such as changes in gene expression and cellular phenotype .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. For instance, the compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes, such as citrate synthase and isocitrate dehydrogenase . This modulation can alter the production of ATP and other critical metabolites, impacting overall cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. For example, the compound can be transported into cells via organic anion transporters, which are expressed in various tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through specific targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and nuclear proteins . Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, influencing mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-3-carboxylic acid typically involves the alkylation of quinoline derivatives. One common method includes the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These include microwave-assisted synthesis, ultrasound-promoted synthesis, and the use of ionic liquids and photocatalytic synthesis under UV radiation . These methods aim to reduce the use of hazardous chemicals and harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Methylquinoline-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which allows for diverse chemical reactions and applications. Its ability to form stable metal complexes and its potential therapeutic properties make it a valuable compound in various fields of research .

Properties

IUPAC Name

8-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQVXJGBIGBKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588894
Record name 8-Methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-55-8
Record name 8-Methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71082-55-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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